molecular formula C18H21Cl2N3S B13743204 Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride CAS No. 101398-50-9

Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13743204
CAS No.: 101398-50-9
M. Wt: 382.3 g/mol
InChI Key: VANQNKXQDBOEJQ-UHFFFAOYSA-N
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Description

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.

Scientific Research Applications

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
  • N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine

Uniqueness

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

101398-50-9

Molecular Formula

C18H21Cl2N3S

Molecular Weight

382.3 g/mol

IUPAC Name

N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride

InChI

InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H

InChI Key

VANQNKXQDBOEJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

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